Cas no 14226-97-2 (5-oxothiomorpholine-3-carboxylic acid)
5-oxothiomorpholine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Thiomorpholinecarboxylic acid, 5-oxo-
- (RS)-carbocysteine lactam
- 3-OXO-5-CARBOXYPERHYDRO-1,4-THIAZINE
- 5-OXO-THIOMORPHOLINE-3-CARBOXYLIC ACID
- 5-Oxothiomorpholine-3-carboxylic acid
- L-5-oxo-thiomorpholine-3-carboxylic acid
- Carbocysteine impurity A
- Lactam of (S)-Carboxymethyl-(D,L)-cysteine
- ZCITVSIKDJSWSS-UHFFFAOYSA-N
- 3-Thiomorpholinecarboxylic acid, 5-oxo-; 5-Oxo-3-thiomorpholinecarboxylic acid
- AKOS025391789
- (R)-5-Oxothiomorpholine-3-carboxylic acid
- 14226-97-2
- STL183352
- SCHEMBL5683288
- AKOS002678408
- CHEMBL76019
- CS-0345470
- A925435
- E77949
- 5-Oxo-thiomorpholine-3-carboxylicacid
- DTXSID50393611
- MFCD00671711
- Z359515788
- EN300-35633
- AKOS016344020
- J-007627
- 5-Oxothiomorpholine-3-carboxylic acid (Ac(1)-DL-Cys(1)-OH)
- F0918-7096
- SB46793
- 5-?Oxothiomorpholine-?3-?carboxylic Acid
- ALBB-021237
- EU-0029890
- LS-06421
- 5-oxothiomorpholine-3-carboxylic acid
-
- MDL: MFCD00671711
- Inchi: 1S/C5H7NO3S/c7-4-2-10-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)
- InChI Key: ZCITVSIKDJSWSS-UHFFFAOYSA-N
- SMILES: S1CC(NC(C(=O)O)C1)=O
Computed Properties
- Exact Mass: 161.01471
- Monoisotopic Mass: 161.01466426g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 91.7Ų
Experimental Properties
- Boiling Point: 530.3±50.0°C at 760 mmHg
- PSA: 66.4
5-oxothiomorpholine-3-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
5-oxothiomorpholine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 028304-250mg |
5-Oxo-thiomorpholine-3-carboxylic acid |
14226-97-2 | 250mg |
£56.00 | 2022-03-01 | ||
| Fluorochem | 028304-1g |
5-Oxo-thiomorpholine-3-carboxylic acid |
14226-97-2 | 1g |
£169.00 | 2022-03-01 | ||
| Fluorochem | 028304-2g |
5-Oxo-thiomorpholine-3-carboxylic acid |
14226-97-2 | 2g |
£279.00 | 2022-03-01 | ||
| Fluorochem | 028304-5g |
5-Oxo-thiomorpholine-3-carboxylic acid |
14226-97-2 | 5g |
£465.00 | 2022-03-01 | ||
| TRC | O870660-1g |
5-Oxothiomorpholine-3-carboxylic Acid |
14226-97-2 | 1g |
$ 131.00 | 2023-09-06 | ||
| TRC | O870660-2.5g |
5-Oxothiomorpholine-3-carboxylic Acid |
14226-97-2 | 2.5g |
$312.00 | 2023-05-17 | ||
| TRC | O870660-5g |
5-Oxothiomorpholine-3-carboxylic Acid |
14226-97-2 | 5g |
$594.00 | 2023-05-17 | ||
| TRC | O870660-10g |
5-Oxothiomorpholine-3-carboxylic Acid |
14226-97-2 | 10g |
$1182.00 | 2023-05-17 | ||
| Chemenu | CM312442-5g |
5-Oxo-thiomorpholine-3-carboxylic acid |
14226-97-2 | 95% | 5g |
$439 | 2021-06-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14658-1 G |
5-oxothiomorpholine-3-carboxylic acid |
14226-97-2 | 95% | 1g |
¥ 1,300.00 | 2021-05-07 |
5-oxothiomorpholine-3-carboxylic acid Suppliers
5-oxothiomorpholine-3-carboxylic acid Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 5-oxothiomorpholine-3-carboxylic acid
Introduction to 3-Thiomorpholinecarboxylic acid, 5-oxo- (CAS No. 14226-97-2): Applications and Recent Research Developments
3-Thiomorpholinecarboxylic acid, 5-oxo-, identified by its Chemical Abstracts Service (CAS) number 14226-97-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative has garnered considerable attention due to its versatile structural framework and potential applications in drug development. The presence of both a morpholine ring and a 5-oxo substituent imparts unique reactivity and functional properties, making it a valuable intermediate in the synthesis of biologically active molecules.
The compound belongs to the broader class of thiomorpholine derivatives, which have been extensively studied for their pharmacological properties. The morpholine moiety, characterized by a sulfur atom incorporated into a six-membered ring containing two nitrogen atoms, is known for its stability and ability to form hydrogen bonds. This structural feature enhances the compound's solubility in polar solvents and its interaction with biological targets. Additionally, the 5-oxo group introduces electrophilic centers, facilitating further functionalization through reactions such as oxidation or reduction.
In recent years, 3-Thiomorpholinecarboxylic acid, 5-oxo- has been explored in the development of novel therapeutic agents. Its structural motif is particularly relevant in the design of inhibitors targeting enzymes involved in metabolic pathways associated with inflammation and cancer. For instance, studies have demonstrated its utility as a precursor in synthesizing compounds that modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin biosynthesis. By inhibiting COX enzymes, these derivatives offer potential benefits in managing pain and inflammatory conditions.
Moreover, the compound has been investigated for its antimicrobial properties. The sulfur atom in the morpholine ring contributes to its ability to disrupt bacterial cell membranes by interacting with lipid bilayers. This mechanism of action has led to research into its efficacy against Gram-positive and Gram-negative bacteria. Preliminary studies have shown promising results in vitro, suggesting that derivatives of 3-Thiomorpholinecarboxylic acid, 5-oxo- could serve as lead compounds for developing new antibiotics.
Recent advancements in synthetic methodologies have further expanded the applications of this compound. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, have enabled the introduction of aryl or vinyl groups at specific positions on the morpholine ring. These modifications enhance the compound's bioavailability and binding affinity to biological targets. Additionally, computational chemistry approaches have been employed to optimize synthetic routes and predict the pharmacokinetic profiles of derived compounds.
The pharmaceutical industry has also shown interest in 3-Thiomorpholinecarboxylic acid, 5-oxo- as a scaffold for antiviral drugs. Its ability to mimic natural amino acids or nucleoside structures makes it an attractive candidate for inhibiting viral replication enzymes. For example, derivatives have been synthesized targeting proteases essential for HIV maturation. These efforts align with global efforts to develop treatments against emerging viral threats.
In conclusion, 3-Thiomorpholinecarboxylic acid, 5-oxo- (CAS No. 14226-97-2) represents a fascinating compound with diverse applications in medicinal chemistry and drug discovery. Its unique structural features enable its use as an intermediate in synthesizing therapeutic agents targeting various diseases. Ongoing research continues to uncover new possibilities for this versatile molecule, reinforcing its significance in modern pharmaceutical development.
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